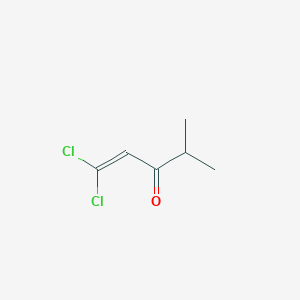

1,1-Dichloro-4-methyl-pent-1-en-3-one

Description

Properties

Molecular Formula |

C6H8Cl2O |

|---|---|

Molecular Weight |

167.03 g/mol |

IUPAC Name |

1,1-dichloro-4-methylpent-1-en-3-one |

InChI |

InChI=1S/C6H8Cl2O/c1-4(2)5(9)3-6(7)8/h3-4H,1-2H3 |

InChI Key |

CEMJOSNHIFEVHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C=C(Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

1,1-Dichloro-4-methyl-pent-1-en-3-one serves as a vital intermediate in the synthesis of various chemical compounds, particularly in the production of insecticides and other agrochemicals. Its unique structure allows it to participate in several reactions that yield valuable products.

Insecticide Production

One notable application is its use in the synthesis of pyrethroid insecticides. The compound is essential for producing components like 2,2-dimethyl-3-(2,2-dichlorovinyl)-cyclopropanecarboxylic acid, which is a key ingredient in many commercial insecticides. The purity and structural integrity of this compound are crucial for ensuring the efficacy and safety of these insecticides .

Analytical Chemistry

The compound is also utilized in analytical chemistry, particularly through high-performance liquid chromatography (HPLC). It can be effectively separated and analyzed using specific HPLC methods that involve reverse-phase chromatography.

Separation Techniques

A significant study demonstrated the separation of this compound using a Newcrom R1 HPLC column. The method employs a mobile phase consisting of acetonitrile and water with phosphoric acid. For applications compatible with mass spectrometry, phosphoric acid can be substituted with formic acid. This technique allows for the isolation of impurities during preparative separations and is suitable for pharmacokinetic studies .

Case Study: Insecticide Development

Research into the synthesis of pyrethroid insecticides highlights the importance of using high-purity this compound. A study focused on improving the synthesis process to reduce impurities from isomeric compounds demonstrated that using this dichloro compound significantly enhanced the yield and quality of the resultant insecticides .

Case Study: Analytical Method Development

A comprehensive study on HPLC methods for analyzing this compound showed that using smaller particle columns can improve separation efficiency. This advancement allows for faster analysis times while maintaining accuracy in quantifying the compound in various matrices .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with the target molecule, differing in substituents, aromaticity, or functional groups:

| Compound Name | CAS | Molecular Formula | Key Structural Features |

|---|---|---|---|

| 1,1-Dichloro-4-methyl-pent-1-en-3-one | N/A | C₆H₈Cl₂O | Aliphatic, dichloro, α,β-unsaturated ketone |

| 4,4-Dimethyl-1-(p-chlorophenyl)-1-penten-3-one | 1577-03-3 | C₁₃H₁₅ClO | Aromatic (p-chlorophenyl), dimethyl groups |

| 1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-one | 69753-20-4 | C₁₅H₁₅Cl₂N₃O | Dichlorophenyl, triazole substituent |

| 1,1,3,4-Tetrachloro-4-methylpent-1-ene | 64944-19-0 | C₆H₈Cl₄ | Aliphatic, tetrachloro, no ketone |

| 1-(4-Methoxyphenyl)pent-1-en-3-one | 104-27-8 | C₁₂H₁₄O₂ | Methoxyphenyl, α,β-unsaturated ketone |

Key Observations :

- Aromatic vs. Aliphatic Systems: Compounds like 1577-03-3 and 69753-20-4 incorporate aromatic rings, enhancing stability and enabling π-π interactions, unlike the aliphatic target compound.

- Substituent Effects : The triazole group in 69753-20-4 adds hydrogen-bonding capacity and heterocyclic reactivity, which may broaden biological applications (e.g., antifungal agents) . In contrast, the methoxy group in 104-27-8 is electron-donating, reducing electrophilicity at the β-carbon compared to the dichloro-substituted target .

- Chlorination Impact : The tetrachloro compound (64944-19-0) lacks a ketone but exhibits higher halogen content, likely increasing its environmental persistence and toxicity .

Physicochemical Properties

- Polarity and Solubility: The dichloro and ketone groups in the target compound increase polarity compared to the tetrachloro derivative (64944-19-0), which is nonpolar and likely hydrophobic.

- Stability : Aromatic derivatives (e.g., 1577-03-3) exhibit greater thermal stability due to resonance stabilization, whereas the aliphatic target may be more reactive under acidic or basic conditions .

Preparation Methods

Reaction Mechanism and Conditions

The reaction initiates with the activation of isobutyric acid chloride by the Lewis acid catalyst, which polarizes the carbonyl group and enhances electrophilicity. Vinylidene chloride, acting as an alkene nucleophile, undergoes electrophilic addition to the acylium ion intermediate. The subsequent elimination of hydrochloric acid (HCl) yields the α,β-unsaturated ketone product.

Key experimental parameters include:

-

Temperature : The reaction is typically conducted at 0–5°C to control exothermicity and minimize side reactions.

-

Solvent : Dichloromethane or carbon disulfide is employed as a non-polar solvent to stabilize the Lewis acid complex.

-

Catalyst Loading : Stoichiometric amounts of AlCl₃ (1.0–1.2 equivalents) are required for complete conversion.

Industrial Scalability and Modifications

The scalability of this method is underscored by its adoption in multi-kilogram syntheses of 1,1-dichloro-4-methyl-penta-1,3-diene, a precursor to pyrethroid insecticides. Industrial adaptations include:

-

Continuous-Flow Reactors : To enhance heat dissipation and reduce reaction time.

-

Catalyst Recycling : Recovery of AlCl₃ via aqueous workup and neutralization.

Notably, the use of vinylidene chloride as a feedstock introduces safety considerations due to its volatility and toxicity. Modern facilities employ closed-loop systems and real-time gas monitoring to mitigate risks.

Comparative Analysis with Related Chlorinated Ketones

While this compound shares synthetic routes with other α-chlorinated ketones, its reliance on vinylidene chloride distinguishes it from analogues like 4-methyl-1-penten-3-one (prepared via aldol condensation). The table below contrasts key synthetic parameters:

| Compound | Starting Materials | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| This compound | Isobutyric acid chloride, vinylidene chloride | AlCl₃ | 0–5 | >90 |

| 4-Methyl-1-penten-3-one | Isobutyraldehyde, acetone | NaOH | 25–30 | 70–75 |

Applications in Downstream Synthesis

This compound serves as a critical intermediate in synthesizing 1,1-dichloro-4-methyl-penta-1,3-diene via borohydride reduction. This diene is further functionalized to produce cyclopropane derivatives, which are active ingredients in insecticides such as permethrin .

Q & A

Q. What established synthetic routes are available for 1,1-Dichloro-4-methyl-pent-1-en-3-one, and how can purity be validated?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation between 1,1-dichloroacetone and a methyl-substituted aldehyde, followed by dehydration. Key steps include:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H NMR : Identifies vinyl proton environments (δ 5.8–6.2 ppm) and methyl groups (δ 1.2–1.5 ppm). Coupling constants confirm trans-alkene geometry.

- ¹³C NMR : Assigns carbonyl (δ ~200 ppm) and dichloro-substituted carbons (δ ~80 ppm).

- Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z 194 (C₆H₈Cl₂O) with fragmentation patterns for Cl loss.

- X-ray Crystallography : Resolves bond angles and crystallographic packing, critical for confirming stereoelectronic effects .

Advanced Research Questions

Q. How does the electronic configuration of the dichloro substituent influence the compound’s reactivity in nucleophilic additions?

Methodological Answer: The electron-withdrawing Cl groups increase electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack.

- Experimental Design : Kinetic studies using nucleophiles (e.g., Grignard reagents) under varying solvents (polar vs. nonpolar).

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to map charge distribution and transition states .

- Data Interpretation : Compare rate constants (k) and correlate with Hammett parameters to quantify electronic effects.

Q. What are the key factors affecting the compound’s stability under varying storage conditions?

Methodological Answer:

- Degradation Pathways : Hydrolysis (via moisture) or photolytic dechlorination.

- Stability Studies :

- Stabilization Strategies : Store in amber vials under inert gas (N₂/Ar) at –20°C.

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

- Reproducibility Checks : Standardize solvents, catalysts, and reaction times.

- Analytical Cross-Validation : Use multiple techniques (e.g., NMR + GC) to verify yields .

- Control Experiments : Test for moisture sensitivity or oxygen interference.

- Meta-Analysis : Compare literature protocols and identify critical variables (e.g., stoichiometry, heating methods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.